molecular formula C8H18N2O2 B13751466 2-(2-Piperazin-2-ylethoxy)ethanol CAS No. 509076-90-8

2-(2-Piperazin-2-ylethoxy)ethanol

Cat. No.: B13751466
CAS No.: 509076-90-8
M. Wt: 174.24 g/mol
InChI Key: CDNGOUUFZNXQSM-UHFFFAOYSA-N
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Description

2-(2-Piperazin-2-ylethoxy)ethanol: is an organic compound with the molecular formula C8H18N2O2 It is a derivative of piperazine, a heterocyclic amine, and contains both ether and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Piperazin-2-ylethoxy)ethanol typically involves the alkylation of piperazine with 2-(2-haloethoxy)ethanol. The reaction is carried out under decarboxylation conditions, and the product can be optionally converted into a dihydrohalogenated salt with a haloid acid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Piperazin-2-ylethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ether and alcohol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 2-(2-Piperazin-2-ylethoxy)ethanol is used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Medicine: In the pharmaceutical industry, this compound is explored for its potential as a drug candidate or as a precursor in the synthesis of therapeutic agents.

Industry: The compound is used in the production of various industrial chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Piperazin-2-ylethoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Uniqueness: 2-(2-Piperazin-2-ylethoxy)ethanol is unique due to its combination of ether, alcohol, and piperazine functional groups. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research in chemistry, biology, and medicine.

Properties

CAS No.

509076-90-8

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

2-(2-piperazin-2-ylethoxy)ethanol

InChI

InChI=1S/C8H18N2O2/c11-4-6-12-5-1-8-7-9-2-3-10-8/h8-11H,1-7H2

InChI Key

CDNGOUUFZNXQSM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CCOCCO

Origin of Product

United States

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